molecular formula C10H14N2O2 B1524710 Ethyl 3-(5-aminopyridin-3-YL)propanoate CAS No. 1260824-37-0

Ethyl 3-(5-aminopyridin-3-YL)propanoate

Cat. No. B1524710
M. Wt: 194.23 g/mol
InChI Key: BFRDDNFOEVMVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-aminopyridin-3-yl)propanoate, commonly referred to as ethyl-3-AP, is an organic compound with a molecular formula of C9H13NO2. It is a colorless, crystalline solid with a melting point of 110-112˚C and a boiling point of 224-226˚C. It is soluble in ethanol, methanol, and water, and is insoluble in ether and chloroform. Ethyl-3-AP is a synthetic compound that has been used in a variety of scientific research applications, including drug synthesis, laboratory experiments, and biochemical studies.

Scientific Research Applications

Spectroscopic and Diffractometric Characterization

A study by Vogt et al. (2013) on polymorphism in a closely related investigational pharmaceutical compound using spectroscopic and diffractometric techniques suggests the importance of Ethyl 3-(5-aminopyridin-3-yl)propanoate derivatives in understanding material properties for pharmaceutical applications. The research provides insights into analytical and physical characterization challenges, emphasizing the utility of capillary powder X-ray diffraction and solid-state nuclear magnetic resonance studies Vogt et al., 2013.

Reactivity and Synthesis

Asadi et al. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This research underlines the compound's role in organic synthesis, offering a pathway to novel intermediates for further chemical transformations Asadi et al., 2021.

Photophysical Properties

Ershov et al. (2019) conducted a study on the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, where ethyl 3-(5-aminopyridin-3-yl)propanoate played a crucial role. This work highlights the compound's application in developing materials with specific spectral-fluorescent properties, potentially useful for optical devices or sensors Ershov et al., 2019.

properties

IUPAC Name

ethyl 3-(5-aminopyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDDNFOEVMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-aminopyridin-3-YL)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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